molecular formula C24H23ClN2O3 B3641694 1-({[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetyl)indoline

1-({[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetyl)indoline

Cat. No.: B3641694
M. Wt: 422.9 g/mol
InChI Key: OEYDANLOQCJOMS-UHFFFAOYSA-N
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Description

The compound “1-({[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetyl)indoline” is a complex organic molecule. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The molecule also contains a morpholinyl group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the indoline and morpholinyl groups would likely impart significant polarity to the molecule, and the naphthyl group could contribute to potential aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indoline ring might undergo electrophilic aromatic substitution reactions, while the morpholinyl group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would all influence properties like solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study and application of complex organic molecules like this one are active areas of research in fields like medicinal chemistry and materials science. Future research could explore the synthesis, properties, and potential applications of this compound .

Properties

IUPAC Name

2-(1-chloro-4-morpholin-4-ylnaphthalen-2-yl)oxy-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c25-24-19-7-3-2-6-18(19)21(26-11-13-29-14-12-26)15-22(24)30-16-23(28)27-10-9-17-5-1-4-8-20(17)27/h1-8,15H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYDANLOQCJOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=C(C4=CC=CC=C4C(=C3)N5CCOCC5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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